1-Iodonaphthalene-2-sulfonic acid
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Overview
Description
1-Iodonaphthalene-2-sulfonic acid is an organic compound that belongs to the class of naphthalenesulfonic acids It is characterized by the presence of an iodine atom and a sulfonic acid group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodonaphthalene-2-sulfonic acid can be synthesized through the iodination of naphthalene derivatives. One common method involves the reaction of naphthalene with iodine in the presence of an oxidizing agent such as nitric acid or sulfuric acid. The reaction typically takes place under controlled temperature conditions to ensure selective iodination at the desired position on the naphthalene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of heterogeneous catalysts can also enhance the efficiency of the iodination process .
Chemical Reactions Analysis
Types of Reactions: 1-Iodonaphthalene-2-sulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The sulfonic acid group can participate in redox reactions, leading to the formation of different oxidation states of the compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide for hydroxyl substitution and ammonia for amino substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used to facilitate these reactions.
Major Products Formed:
Substitution Reactions: Products include 1-hydroxynaphthalene-2-sulfonic acid and 1-aminonaphthalene-2-sulfonic acid.
Oxidation and Reduction: Products vary depending on the specific redox conditions applied.
Scientific Research Applications
1-Iodonaphthalene-2-sulfonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-iodonaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The iodine atom and sulfonic acid group enable the compound to participate in various chemical reactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 1-Iodonaphthalene-4-sulfonic acid
- 2-Iodonaphthalene-1-sulfonic acid
- 1-Bromonaphthalene-2-sulfonic acid
Comparison: 1-Iodonaphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in certain chemical reactions .
Properties
CAS No. |
61832-82-4 |
---|---|
Molecular Formula |
C10H7IO3S |
Molecular Weight |
334.13 g/mol |
IUPAC Name |
1-iodonaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C10H7IO3S/c11-10-8-4-2-1-3-7(8)5-6-9(10)15(12,13)14/h1-6H,(H,12,13,14) |
InChI Key |
JXUNDYKHEAYQFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2I)S(=O)(=O)O |
Origin of Product |
United States |
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